This compound is classified as a brominated pyridine derivative and is part of the broader category of dihydropyridines, which are known for their diverse biological activities. These compounds often exhibit pharmacological properties, including anti-inflammatory and antimicrobial effects. Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate can be synthesized from various starting materials through different chemical reactions, establishing its significance in synthetic organic chemistry.
The synthesis of methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves several key steps:
The reaction conditions, such as temperature, reaction time, and concentration of reagents, play a crucial role in optimizing yield and purity. For instance, controlling the temperature during bromination can prevent over-bromination and improve selectivity.
Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate has a complex molecular structure characterized by:
The molecular formula is , indicating a molecular weight of approximately 273.09 g/mol. The structural configuration allows for various interactions with biological targets due to its functional groups.
Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism by which methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate exerts its biological effects involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom enhances reactivity and binding affinity to biological targets. The carboxylic acid group facilitates hydrogen bonding interactions, which are crucial for biological activity.
Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate has numerous scientific applications:
The synthesis of methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 1807201-84-8, molecular formula C₇H₆BrNO₃, molecular weight 232.03 g/mol) relies critically on achieving precise regioselective functionalization at the 6-position of the pyridinone ring [2] [8]. One advanced approach utilizes anilinomethylidene derivatives of Meldrum’s acid as key intermediates. This method begins with the condensation of Meldrum’s acid with triethyl orthoformate and aniline under reflux conditions to yield 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione. Subsequent heterocyclization with brominated active methylene nitriles enables the direct incorporation of the bromine atom at the desired position while simultaneously constructing the dihydropyridinone core [4].
The esterification strategy typically employs methanol under acidic conditions to esterify the carboxylic acid precursor. However, recent optimizations focus on in situ esterification techniques that minimize decarboxylation side reactions. Researchers achieve this through stepwise protection-deprotection sequences or by employing orthogonal protecting groups that tolerate subsequent bromination conditions. This precision is essential due to the documented susceptibility of the dihydropyridinone ring to electrophilic aromatic substitution at the 5- and 6-positions, which can lead to regioisomeric contaminants like methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 120034-05-1) if reaction parameters are not rigorously controlled [6] [8].
Cyclocondensation represents the pivotal ring-forming step in synthesizing this heterocyclic building block. Base-catalyzed systems dominate this transformation, with potassium hydroxide in ethanol demonstrating significant efficacy. The catalytic process involves the generation of a carbanion from active methylene nitriles, which undergoes Michael-type addition to the anilinomethylidene Meldrum’s acid intermediate. Subsequent ring closure and elimination of aniline afford the 2-oxo-1,2-dihydropyridine-3-carboxylate framework [4].
Table 1: Catalytic Systems for Cyclocondensation
Catalyst | Solvent | Reaction Time (hours) | Reported Yield (%) | Key Observations |
---|---|---|---|---|
Potassium hydroxide | Ethanol | 24 | 68-74 | Cost-effective, moderate yields |
Piperidine/Acetic acid | Ethanol | 18 | 55-65 | Lower regioselectivity observed |
Sodium ethoxide | Toluene | 8 | 70-78 | Requires anhydrous conditions |
Microwave-assisted* | Dimethylformamide | 0.25 | 90-99 | Rapid but specialized equipment needed |
*Derived from analogous bromopyridone synthesis [7]
Emerging methodologies employ microwave-assisted cyclocondensation to dramatically accelerate reaction kinetics. For structurally related brominated dihydropyridinones, microwave irradiation (80-120°C) reduces reaction times from hours to minutes while improving yields to >90%. This approach utilizes palladium-based catalysts in dimethylformamide but faces challenges in catalyst recovery and potential metallic contamination of pharmaceutical intermediates [7]. Alternative organocatalytic systems show promise for enantioselective variants but remain less relevant for this achiral target molecule.
The polarity of the reaction medium profoundly influences both the cyclocondensation efficiency and the stability of the brominated product. Ethanol emerges as the optimal solvent for the initial heterocyclization step, balancing adequate solubility of ionic intermediates with minimal ester solvolysis. Acidification to pH 5 following cyclization must be carefully controlled at 0-5°C to prevent decarboxylation or debromination side reactions [4].
Temperature parameters exhibit complex relationships with yield:
Table 2: Solvent Impact on Reaction Yield
Solvent System | Cyclization Temperature (°C) | Acidification Temperature (°C) | Isolated Yield (%) | Purity (HPLC %) |
---|---|---|---|---|
Ethanol/water | 78 | 25 | 68 | 92 |
Dimethylformamide/water | 100 | 25 | 72 | 85 |
Acetonitrile | 82 | 0-5 | 65 | 96 |
Dimethylformamide | 100 | 0-5 | 75 | 88 |
Ethanol/water | 78 | 0-5 | 74 | 98 |
Data compiled from experimental procedures [4] [8]
The ester functionality introduces significant sensitivity to nucleophilic solvents. Dimethylformamide enhances reaction rates but promotes ester hydrolysis during aqueous workup, necessitating rapid extraction into ethyl acetate. This solvent-dependent degradation pathway explains the paradoxical yield increases observed when switching from dimethylformamide to ethanol despite lower reaction temperatures [4] [8].
Translating laboratory synthesis of methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate to industrial production faces substantial hurdles in cost management, purification efficiency, and thermal stability control. Current pricing models reveal significant economic pressures: small-scale batches (100 mg) command prices exceeding $900 USD, rendering gram-scale synthesis prohibitively expensive for many research programs [2].
Table 3: Scalability Challenges and Mitigation Approaches
Challenge | Laboratory Scale Impact | Production Scale Impact | Current Mitigation Strategies |
---|---|---|---|
Multi-step purification | Manual chromatography possible | Economically prohibitive | Acid-base extraction protocols [4] |
Thermal decomposition | Minimal in small batches | Significant in bulk reactors | Continuous flow microreactors [7] |
Regioisomer contamination | <5% in optimized procedures | Amplified in large batches | Crystallization process optimization |
Heavy metal residues | Acceptable for research | Fails pharmaceutical standards | Non-metallic catalysts [4] |
The purification bottleneck manifests acutely in removing regioisomeric impurities (particularly 5-bromo derivatives) and residual catalysts. While flash column chromatography achieves adequate purity on milligram scales, industrial processes require crystallization protocols that exploit the differential solubility of brominated isomers in ethanol-water mixtures [4] [8]. Additionally, the compound's thermal instability necessitates specialized handling during solvent removal; rotary evaporation must maintain bath temperatures below 40°C to prevent lactam decomposition [2].
Supply chain limitations compound these technical challenges. Current commercial availability remains restricted to milligram quantities (typically 100 mg packages) with documented stability concerns during transportation. Suppliers explicitly recommend cold-chain transportation and inert atmosphere storage, indicating significant decomposition risks under standard shipping conditions [5] [8]. These logistical constraints, coupled with the multi-step synthesis requiring specialized equipment for bromination and esterification, continue to limit commercial accessibility despite the compound's utility as a pharmaceutical building block [2] [8].
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.:
CAS No.: